4-Chloro-3-methylbenzoyl chloride

Vue d'ensemble

Description

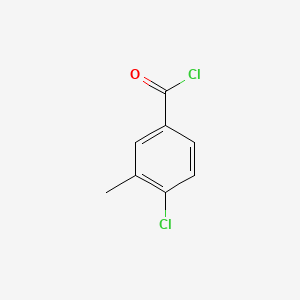

4-Chloro-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-3-methylbenzoyl chloride can be synthesized through the chlorination of 3-methylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the 3-methylbenzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-chloro-3-methylbenzoic acid and hydrochloric acid.

Friedel-Crafts Acylation: The compound can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 4-chloro-3-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

Hydrolysis: The reaction is carried out in aqueous medium, often under acidic or basic conditions to facilitate the hydrolysis process.

Friedel-Crafts Acylation: The reaction is conducted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to activate the acyl chloride for electrophilic aromatic substitution.

Major Products Formed

Nucleophilic Substitution: Amides, esters, and thioesters.

Hydrolysis: 4-Chloro-3-methylbenzoic acid.

Friedel-Crafts Acylation: Aromatic compounds substituted with the 4-chloro-3-methylbenzoyl group.

Applications De Recherche Scientifique

Organic Synthesis

4-Chloro-3-methylbenzoyl chloride serves as a crucial intermediate in organic synthesis. Its reactivity allows it to participate in various reactions, including:

- Acylation Reactions : It can acylate amines and alcohols to form corresponding amides and esters. This property is utilized in synthesizing pharmaceuticals and agrochemicals.

- Formation of Benzamides : The compound is used to synthesize benzamide derivatives, which are essential in medicinal chemistry for developing new drugs.

Case Study: Synthesis of Benzamide Derivatives

A study demonstrated the use of this compound to synthesize a series of benzamide derivatives with varying biological activities. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in pharmaceutical development .

Pharmaceutical Applications

This compound is employed in the pharmaceutical industry for:

- Drug Development : It is used as a building block for synthesizing various pharmaceuticals, including anti-inflammatory and analgesic drugs.

- Prodrug Formation : The compound can be converted into prodrugs that enhance the bioavailability of active pharmaceutical ingredients.

Example Application: Anti-inflammatory Agents

Research has shown that derivatives synthesized from this compound exhibit significant anti-inflammatory properties, making them candidates for further development as therapeutic agents .

Material Science

In material science, this compound is utilized for:

- Polymer Synthesis : It acts as a monomer in the production of specialty polymers with tailored properties.

- Surface Modification : The compound can modify surfaces to enhance adhesion or hydrophobicity in coatings and adhesives.

Data Table: Applications Overview

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Organic Synthesis | Acylation reactions | Amides |

| Pharmaceutical | Drug development | Anti-inflammatory agents |

| Material Science | Polymer synthesis | Specialty polymers |

| Surface Modification | Coating enhancements | Hydrophobic coatings |

Environmental Applications

Recent studies have explored the potential of using this compound in environmental applications such as:

- Pollutant Removal : Its derivatives have shown efficacy in adsorbing pollutants from wastewater, contributing to environmental remediation efforts.

Case Study: Wastewater Treatment

In a controlled study, compounds derived from this compound were tested for their ability to remove heavy metals from industrial wastewater. The results indicated a significant reduction in metal concentration, highlighting its potential environmental benefits .

Mécanisme D'action

The mechanism of action of 4-chloro-3-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of amides, the compound reacts with amines to form amide bonds, which are crucial in the structure and function of proteins and peptides .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chlorobenzoyl chloride: Similar structure but lacks the methyl group at the third position.

3-Methylbenzoyl chloride: Similar structure but lacks the chlorine atom at the fourth position.

4-Methylbenzoyl chloride: Similar structure but lacks the chlorine atom at the fourth position and has a methyl group at the fourth position instead of the third.

Uniqueness

4-Chloro-3-methylbenzoyl chloride is unique due to the presence of both the chlorine atom and the methyl group on the benzene ring. This dual substitution pattern imparts distinct chemical properties, such as increased reactivity and specificity in certain reactions. The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules .

Activité Biologique

4-Chloro-3-methylbenzoyl chloride (C9H8ClO) is an important compound in organic synthesis, particularly in the preparation of various pharmaceutical and agrochemical products. This article focuses on the biological activity of this compound, exploring its potential applications, toxicity, and metabolic pathways, supported by relevant case studies and research findings.

This compound is characterized by its chlorinated aromatic structure, which influences its reactivity and biological interactions. The compound is primarily used as an acylating agent in organic synthesis, facilitating the introduction of acyl groups into various substrates.

Antimicrobial Properties

Recent studies have indicated that related compounds exhibit significant antimicrobial activity. For instance, a study reported that derivatives of this compound demonstrated effective antifungal properties with EC50 values ranging from 6.45 to 15.89 μg/mL. This suggests potential applications in treating fungal infections.

Cytotoxicity and Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. The compound has been shown to cause skin irritation and serious eye damage, classified under H315 and H319 hazard statements respectively . In vitro studies have highlighted its cytotoxic effects on various cell lines, necessitating caution in handling and application.

| Property | Value |

|---|---|

| Molecular Formula | C9H8ClO |

| EC50 (Antifungal) | 6.45 - 15.89 μg/mL |

| Skin Irritation | H315 |

| Eye Damage | H319 |

Metabolic Pathways

The metabolism of this compound involves various enzymatic reactions that lead to the formation of metabolites with distinct biological activities. Research indicates that microbial strains such as Pseudomonas sp. can utilize related compounds as sole carbon sources, showcasing their bioremediation potential .

Case Study: Biodegradation by Pseudomonas sp.

A notable study investigated the degradation pathway of a closely related compound, 4-chloro-3-nitrophenol (4C3NP), by Pseudomonas sp. JHN. The strain demonstrated chemotaxis towards the compound and successfully degraded it into less harmful metabolites, including 4-chlororesorcinol . This biotransformation process highlights the potential for using similar pathways for the detoxification of this compound in contaminated environments.

Research Findings

Several research findings contribute to our understanding of the biological activity of this compound:

- Antifungal Efficacy : In vitro studies have shown promising antifungal activity against various pathogens.

- Toxicity Assessments : Studies indicate significant cytotoxic effects on human cell lines, warranting further investigation into its safety profile.

- Biodegradation Potential : Microbial degradation studies reveal pathways that could be exploited for environmental remediation efforts.

Propriétés

IUPAC Name |

4-chloro-3-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECBSSKNQDXVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516682 | |

| Record name | 4-Chloro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-24-3 | |

| Record name | 4-Chloro-3-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.